Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt
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Overview
Description
Rose bengal is a bright bluish pink compound that has been used as a dye, biological stain, and diagnostic aid. It is commonly used in eye drops to stain damaged conjunctival and corneal cells and thereby identify damage to the eye. The stain is also used in the preparation of Foraminifera for microscopic analysis, allowing the distinction between forms that were alive or dead at the time of collection.
Biological Activity
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single carbon atom. The presence of multiple halogen and hydroxyl groups in this particular compound enhances its biological activity and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Spirocyclic framework : A bicyclic system formed by isobenzofuran and xanthenone.
- Halogen substituents : Four chlorine atoms and four iodine atoms contribute to its reactivity.
- Hydroxyl groups : Two hydroxyl groups enhance its antioxidant properties.
Antioxidant Activity
The hydroxyl groups in the structure of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can act as hydrogen donors, providing significant antioxidant properties . This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that they can reduce cell viability and promote differentiation in neuroblastoma cells.
- Case Study : A derivative was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications.
Interaction with Biological Targets
Studies have focused on the binding affinities of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives with various biological targets. These interactions help elucidate their mechanisms of action:
- Binding Studies : In silico docking studies indicate strong binding to key enzymes involved in cancer metabolism.
Synthesis Methods
The synthesis of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can be achieved through several methods:
- Cycloaddition Reactions : Utilizing indoles with nitrostyrenes to create spiro[indole-3,5'-isoxazoles] which exhibit anticancer activity.
- One-Pot Synthesis : A method involving condensation reactions followed by oxidative cleavage has been developed to yield various derivatives.
Comparative Analysis with Similar Compounds
A comparison table highlighting structural features and biological activities of related compounds is provided below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Eosin | Tetrabromo structure | Antimicrobial activity |
6-Nitrofluorescein | Nitro group | Strong fluorescent properties for imaging applications |
Spiro[indole-3,5'-isoxazoles] | Indole moiety | Anticancer activity through differentiation induction |
Properties
CAS No. |
632-68-8 |
---|---|
Molecular Formula |
C20H4Cl4I4KO5 |
Molecular Weight |
1012.8 g/mol |
IUPAC Name |
dipotassium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H4Cl4I4O5.K/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;/h1-2,29-30H; |
InChI Key |
JKFGYRNQDQPMTD-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[K+].[K+] |
Canonical SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I.[K] |
Appearance |
Solid powder |
Key on ui other cas no. |
632-68-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4159-77-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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